molecular formula C7H10N4 B1356779 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile CAS No. 21254-23-9

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No. B1356779
M. Wt: 150.18 g/mol
InChI Key: HWLUYAARRNLXJL-UHFFFAOYSA-N
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Patent
US07964607B2

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile but substituting 1-isopropylhydrazine provided the title compound. 400 MHz 1H NMR (CDCl3) δ 7.50 (s, 1H), 4.22-4.16 (m, 3H), 1.45 (d, J=6.6 Hz, 6H). MS: (M+H m/z=151.1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=CC=C[C:8]=2OC)[N:5]=[CH:4][C:3]=1[C:15]#[N:16].C(NN)(C)C>>[NH2:1][C:2]1[N:6]([CH:7]([CH3:12])[CH3:8])[N:5]=[CH:4][C:3]=1[C:15]#[N:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C(C)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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